Methyl 2-(4-amino-3-bromophenyl)acetate, with the chemical formula and CAS number 209809-20-1, is an organic compound characterized by a bromine atom and an amino group attached to a phenyl ring. The molecular weight of this compound is approximately 244.085 g/mol. Its structure features a methyl ester group, which is significant for its reactivity and potential applications in medicinal chemistry and organic synthesis .
These reactions highlight the compound's versatility in synthetic organic chemistry.
Research indicates that methyl 2-(4-amino-3-bromophenyl)acetate exhibits various biological activities. It has been studied for its potential as an anti-inflammatory and analgesic agent. The presence of the amino group is crucial for its interaction with biological targets, potentially influencing pathways related to pain and inflammation . Additionally, compounds with similar structures have shown antimicrobial properties, suggesting that methyl 2-(4-amino-3-bromophenyl)acetate might also possess such activity.
Several methods can be employed to synthesize methyl 2-(4-amino-3-bromophenyl)acetate:
Methyl 2-(4-amino-3-bromophenyl)acetate has potential applications in:
Interaction studies involving methyl 2-(4-amino-3-bromophenyl)acetate are essential for understanding its biological mechanisms. Preliminary studies suggest that it may interact with specific receptors or enzymes involved in inflammatory pathways. Further research is needed to elucidate these interactions and their implications for therapeutic use .
Methyl 2-(4-amino-3-bromophenyl)acetate shares structural similarities with several other compounds. Here are some notable examples:
Compound Name | CAS Number | Key Features |
---|---|---|
Methyl 2-(3-amino-4-bromophenyl)acetate | 84063934 | Different positioning of amino and bromine groups |
Methyl 2-(4-amino-3,5-dibromophenyl)acetate | 1208077-52-4 | Contains two bromine atoms, potentially enhancing biological activity |
Methyl 2-(3-bromophenyl)acetate | 150529-73-0 | Lacks the amino group, affecting its biological properties |
Methyl 2-(4-amino-3-bromophenyl)acetate is unique due to its specific arrangement of functional groups which may confer distinct biological activities compared to similar compounds. Its combination of an amino group and a brominated aromatic system positions it as a promising candidate for further pharmacological exploration .